2-(4-Chlorophenyl)-2-methylpropanoic acid chemical properties
2-(4-Chlorophenyl)-2-methylpropanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
Section 1: Introduction and Overview
2-(4-Chlorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a phenyl ring substituted with a chlorine atom at the para position. As a specialized chemical intermediate, its structural motifs—a quaternary α-carbon, a carboxylic acid functional group, and a halogenated aromatic ring—make it a valuable building block in various synthetic applications. It is particularly noted for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and specialty polymers.[1] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for professionals in chemical research and drug development.
Key Identifiers:
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IUPAC Name: 2-(4-Chlorophenyl)-2-methylpropanoic acid
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Synonyms: 4-Chloro-α,α-dimethylphenylacetic acid[2]
Caption: A representative synthetic workflow for the target compound.
Experimental Protocol (Representative)
This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of intermediates and the final product.
Step 1: Synthesis of 2-(4-Chlorophenyl)propan-2-ol
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.
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Slowly add a solution of methyl bromide in ether to initiate the formation of the Grignard reagent (CH₃MgBr).
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Once the Grignard reagent is formed, cool the flask to 0 °C and add a solution of 4-chloroacetophenone in anhydrous ether dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.
Step 2: Synthesis of 2-Chloro-2-(4-chlorophenyl)propane
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Dissolve the crude alcohol from Step 1 in a minimal amount of a non-polar solvent like hexane.
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Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring.
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Continue stirring for 1-2 hours. The product will often precipitate or form a separate layer.
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Separate the organic layer, wash with cold water and then with a saturated sodium bicarbonate solution to neutralize excess acid.
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Dry the organic layer over anhydrous calcium chloride and remove the solvent in vacuo to obtain the tertiary chloride.
Step 3: Preparation of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
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Prepare a new Grignard reagent by reacting the tertiary chloride from Step 2 with magnesium turnings in anhydrous ether.
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In a separate, well-ventilated apparatus, place a large excess of crushed dry ice (solid CO₂).
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Slowly pour the freshly prepared Grignard solution onto the dry ice with stirring. A viscous mass will form.
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Allow the excess CO₂ to sublimate, then slowly add dilute HCl or H₂SO₄ to protonate the carboxylate salt.
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Extract the product into diethyl ether. Wash the organic layer with water and brine.
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Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 2-(4-Chlorophenyl)-2-methylpropanoic acid.
Section 4: Spectroscopic Characterization
While specific experimental spectra are not widely published, the structure of 2-(4-Chlorophenyl)-2-methylpropanoic acid allows for a highly accurate prediction of its key spectroscopic features based on established principles of NMR, IR, and mass spectrometry. [6][7][8]
| Technique | Predicted Features |
|---|---|
| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton, -COOH).~7.3-7.4 ppm: Multiplet (likely two doublets), 4H (aromatic protons, AA'BB' system).~1.6 ppm: Singlet, 6H (two equivalent methyl groups, -C(CH₃)₂). |
| ¹³C NMR | ~180-185 ppm: Carboxylic acid carbonyl carbon.~140-145 ppm: Quaternary aromatic carbon attached to the propanoic acid moiety.~132-135 ppm: Quaternary aromatic carbon attached to chlorine.~128-130 ppm: Aromatic CH carbons.~45-50 ppm: Quaternary alpha-carbon.~25-30 ppm: Methyl carbons. |
| IR (cm⁻¹) | ~2500-3300 cm⁻¹: Very broad O-H stretch (characteristic of carboxylic acid H-bonding).~1700 cm⁻¹: Strong, sharp C=O stretch (carbonyl).~1600, 1480 cm⁻¹: C=C stretches (aromatic ring).~1100 cm⁻¹: C-O stretch.~800-850 cm⁻¹: C-H out-of-plane bend (para-disubstituted ring).~700-800 cm⁻¹: C-Cl stretch. |
| Mass Spec. | m/z ~198/200: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, characteristic of a single chlorine atom.m/z ~153/155: Loss of the carboxyl group (-COOH, 45 Da).m/z ~138: Loss of both the carboxyl group and a methyl group. |
Section 5: Chemical Reactivity and Key Transformations
The reactivity of this molecule is dominated by its carboxylic acid group and the chlorinated aromatic ring. The carboxylic acid can undergo standard transformations, while the electron-withdrawing nature of both the chlorine and the alkyl-acid substituent deactivates the ring towards further electrophilic aromatic substitution.
Caption: Key reactions involving the carboxylic acid functional group.
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Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding esters. This is a standard Fischer esterification.
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Amide Formation: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to yield an amide.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carboxylic acid to the corresponding primary alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol.
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Deprotonation: As a carboxylic acid, it readily reacts with bases (e.g., NaOH, NaHCO₃) to form the corresponding carboxylate salt, which is significantly more water-soluble.
Section 6: Applications in Research and Drug Development
The primary application of 2-(4-Chlorophenyl)-2-methylpropanoic acid is as a structural precursor and building block.
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Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of 'profen' class NSAIDs. [1][9]The α,α-dimethylphenylacetic acid scaffold is a common feature in many anti-inflammatory compounds. [10]* Agrochemicals: Its derivatives are utilized in the development of herbicides and pesticides. [1]* Material Science: The stable aromatic structure allows for its incorporation into specialty polymers and other advanced materials. [1]
Section 7: Safety, Handling, and Storage
Proper handling of 2-(4-Chlorophenyl)-2-methylpropanoic acid is essential to ensure laboratory safety.
Hazard Identification:
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GHS Classification: Harmful if swallowed and causes serious eye damage. [11][12]* Fire Hazards: The compound itself is not highly flammable, but in a fire, it can decompose to produce poisonous and corrosive gases, including hydrogen chloride. [13] Safe Handling and Personal Protective Equipment (PPE):
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Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [14][15]* PPE: Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [12][14]* Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use. [12][14] Storage and Disposal:
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Storage Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and heat sources. [5]Keep the container tightly sealed to prevent moisture absorption. [5]* Incompatibilities: Store separately from strong oxidizing agents and strong bases to prevent potentially hazardous chemical reactions. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment. [14]
References
-
2-(4-Chlorophenyl)-2-methylpropanoic acid. Amerigo Scientific. [Link]
-
2-(4-Chlorophenyl)-2-methylpropanoic acid. Lead Sciences. [Link]
-
2-(4-chlorophenyl)-2-methylpropanoic acid. Stenutz. [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]
-
2-(4-Chlorophenyl)-2-Methylpropanoic Acid. Ascent Chemical. [Link]
-
MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]
- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. Eureka.
-
Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
-
Mecoprop. NIST WebBook. [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]
- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
-
2-(4-chlorophenyl)-2-methylpropanoic acid. MySkinRecipes. [Link]
-
2-(3-Chlorophenyl)-2-methylpropanoic acid. PubChem. [Link]
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
2-(4-chlorophenyl)-2-methylpropanoic acid. Ascendex Scientific, LLC. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
3-(4-Chlorophenyl)-2-methylpropanoic acid. PubChem. [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka.
-
proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
2-(4-bromophenyl)-2-methylpropanoic acid. Reign Pharma Pvt. Ltd.. [Link]
-
3-(4-Chlorophenyl)-2-ethoxy-2-methylpropanoic acid. PubChem. [Link]
-
2-(4-Methylphenyl)propanoic Acid: Properties, Applications, and Synthesis of a Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. 2-(4-chlorophenyl)-2-methylpropanoic acid [myskinrecipes.com]
- 2. 2-(4-chlorophenyl)-2-methylpropanoic acid [stenutz.eu]
- 3. 2-(4-Chlorophenyl)-2-methylpropanoic acid - Amerigo Scientific [amerigoscientific.com]
- 4. 2-(4-Chlorophenyl)-2-methylpropanoic acid - Lead Sciences [lead-sciences.com]
- 5. 2-(4-Chlorophenyl)-2-Methylpropanoic Acid: Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemicals China [chlorobenzene.ltd]
- 6. lehigh.edu [lehigh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. nj.gov [nj.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. assets.greenbook.net [assets.greenbook.net]
